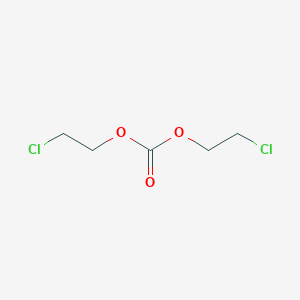

Bis(2-chloroethyl) carbonate

Description

Bis(trichloromethyl) carbonate (CAS 32315-10-9), also known as triphosgene, is a highly reactive industrial compound used in organic synthesis. It is a colorless to pale yellow crystalline solid with a melting point of 81°C and boiling point of 206°C . Its acute toxicity (Category 1 for inhalation) and corrosive properties necessitate stringent handling protocols, including ventilation, protective equipment, and avoidance of incompatible materials like oxidizers and strong acids/bases .

Properties

IUPAC Name |

bis(2-chloroethyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O3/c6-1-3-9-5(8)10-4-2-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQULVXNWEYLDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977859 | |

| Record name | Bis(2-chloroethyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-97-2 | |

| Record name | Ethanol, 2-chloro-, 1,1′-carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-chloro-, 1,1'-carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-chloroethyl)carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-chloro-, 1,1'-carbonate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-chloroethyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-chloroethyl) carbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT82Z9427A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Optimization

-

Stoichiometry : A molar ratio of 2:1 for 2-chloroethyl chloroformate to potassium carbonate ensures complete conversion.

-

Solvent : Acetonitrile is preferred due to its inertness and ability to dissolve ionic byproducts.

-

Temperature : The reaction occurs at ambient temperature (20–25°C) with a mild exotherm, eliminating the need for external heating.

-

Yield and Purity : Reported yields exceed 95%, with product purity ≥98% confirmed by GC and NMR.

-

2-Chloroethyl chloroformate (14.3 g, 0.10 mol) is added dropwise to a stirred suspension of powdered K₂CO₃ (7.7 g, 0.56 mol) in acetonitrile (25 mL).

-

The mixture is stirred for 2 hours, during which inorganic salts precipitate.

-

Filtration and solvent removal under reduced pressure yield this compound as a colorless liquid (11.0 g, 95%).

Advantages :

-

No catalyst required, simplifying purification.

-

Scalable to industrial production with minimal safety risks.

Alternative Pathways and Comparative Analysis

While the chloroformate-carbonate method dominates literature, alternative routes have been explored:

Phosgene-Based Synthesis

Phosgene (COCl₂) reacts with 2-chloroethanol in a 1:2 molar ratio under anhydrous conditions. This method, though historically significant, is less favored due to phosgene’s extreme toxicity and stringent handling requirements.

Reaction :

Challenges :

Transesterification of Dimethyl Carbonate

Dimethyl carbonate (DMC) and 2-chloroethanol undergo transesterification in the presence of a base (e.g., NaHCO₃). This green chemistry approach avoids hazardous reagents but suffers from lower yields (70–80%) and prolonged reaction times.

Reaction :

Optimization :

-

Excess 2-chloroethanol (3:1 molar ratio) drives equilibrium toward the product.

-

Continuous methanol removal improves conversion.

Industrial-Scale Production Considerations

The chloroformate-carbonate method is preferred for large-scale synthesis due to its efficiency and safety profile. Key industrial parameters include:

Solvent Recovery and Recycling

Acetonitrile is recovered via distillation and reused, reducing costs and environmental impact.

Byproduct Management

Potassium chloride (KCl) precipitates and is filtered, while residual chloroformate is neutralized with aqueous NaHCO₃.

Quality Control

-

Purity Assessment : GC-MS and FT-IR ensure absence of residual solvents or decomposition products.

-

Stability Testing : The product is stored under nitrogen at <15°C to prevent hydrolysis.

Emerging Methodologies and Research Gaps

Recent patents explore microwave-assisted synthesis to reduce reaction times, though scalability remains unproven. Additionally, ionic liquid catalysts (e.g., [BMIM][Cl]) show promise in enhancing transesterification yields but require further validation .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Bis(2-chloroethyl) carbonate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-chloroethanol and carbonic acid .

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Bases: Pyridine, triethylamine

Solvents: Dichloromethane, toluene

Major Products:

- 2-Chloroethanol

- Carbonic acid

- Substituted carbonates depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

BCEC has potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to act as a versatile building block for various medicinal agents, including anti-inflammatory drugs and other therapeutic agents.

- Case Study: Anti-inflammatory Agents

Research indicates that BCEC can be utilized in the synthesis of arylacetonitriles, which are intermediates for anti-inflammatory drugs. The reaction mechanism typically involves nucleophilic attack on the carbonate group, leading to the formation of desired products with improved biological activity .

Polymer Science

BCEC is also explored in polymer chemistry as a solvent or additive for polymerization processes. Its ability to dissolve various polymers makes it a valuable component in producing high-performance materials.

- Application in Polyester Production

In polymer science, BCEC has been used to dissolve synthetic linear condensation polyesters. For example, mixtures of BCEC with phenolic compounds facilitate the production of clear viscous solutions suitable for wet or dry spinning processes . This application highlights BCEC's role in enhancing the processing characteristics of polymers.

Environmental Studies

The environmental impact and degradation pathways of BCEC have been studied to assess its safety and ecological footprint. Its solubility in water and potential mobility in soils raise concerns regarding groundwater contamination.

- Toxicological Assessment

Studies have shown that BCEC exhibits low bioaccumulation potential and does not significantly persist in the environment due to its relatively short atmospheric lifetime . However, acute toxicity assessments indicate that exposure can lead to adverse health effects, necessitating careful handling and regulation during industrial use .

Biopharmaceutical Applications

BCEC is being investigated for its potential use in biopharmaceutical applications due to its chemical stability and reactivity profiles. Its role as a reagent in biochemical assays demonstrates its versatility beyond traditional chemical applications.

Mechanism of Action

The mechanism of action of bis(2-chloroethyl) carbonate involves the formation of chloroethyl intermediates that can react with various nucleophiles. These intermediates can form covalent bonds with nucleophilic sites on biomolecules or other substrates, leading to the formation of modified products . The molecular targets include hydroxyl groups and amine groups on proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Chloroalkyl Compounds

However, comparisons can be drawn with structurally related chloroalkyl compounds, including bis(2-chloroethyl) ether (BCEE), nitrosoureas (e.g., BCNU), and other derivatives.

Bis(2-chloroethyl) Ether (BCEE; CAS 111-44-4)

BCEE is a clear, volatile liquid with a strong odor, widely used as a solvent and chemical intermediate. Key distinctions from bis(trichloromethyl) carbonate include:

BCEE exhibits carcinogenicity in animal studies, with evidence of genotoxicity and environmental persistence . Unlike bis(trichloromethyl) carbonate, BCEE’s liquid state and lower boiling point increase inhalation risks in occupational settings .

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU; NSC 409962)

BCNU is a nitrosourea alkylating agent used in cancer chemotherapy. Comparative insights:

BCNU’s lipid solubility enables blood-brain barrier penetration, making it effective against intracranial tumors . Its degradation products, such as 2-chloroethyl isocyanate, contribute to DNA alkylation but also to systemic toxicity .

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

This nitrosourea derivative shares structural similarities with BCNU but demonstrates distinct biodistribution:

- Biotransformation : Rapid degradation in plasma (half-life: ~5 minutes) generates cyclohexylamine and reactive isocyanates, which bind to proteins (40–60% protein binding) but show negligible nucleic acid interaction .

- Efficacy : High activity against leukemia L1210 due to dual alkylation and carbamoylation mechanisms .

Biological Activity

Bis(2-chloroethyl) carbonate (BCEC), with the chemical formula CHClO and CAS number 623-97-2, is an organochlorine compound that has garnered attention due to its various biological activities and potential health impacts. This article presents a detailed examination of its biological activity, including toxicity, environmental effects, and potential applications.

- Molecular Weight : 187.02 g/mol

- Boiling Point : Data not available

- Structural Formula :

Toxicological Profile

BCEC exhibits significant toxicity, primarily attributed to its chloroethyl groups. The compound is classified under hazardous materials due to its potential to cause acute and chronic health effects. Key findings regarding its toxicity include:

- Acute Toxicity : Studies indicate that BCEC can cause severe irritation upon contact with skin and eyes, and inhalation may lead to respiratory distress. The compound is classified as a hazardous substance (GHS hazard class 6.1) with signal words indicating danger .

- Chronic Effects : Long-term exposure has been associated with carcinogenic effects in animal studies. The European Union's Risk Assessment has highlighted concerns regarding its mutagenic properties, suggesting that it may pose risks to human health upon prolonged exposure .

The biological activity of BCEC can be attributed to its ability to alkylate nucleophilic sites in biological molecules, leading to cellular damage. This mechanism underlies its potential carcinogenicity and mutagenicity.

Environmental Impact

BCEC is persistent in the environment, raising concerns about its ecological effects:

- Aquatic Toxicity : Studies have shown that BCEC can be toxic to aquatic organisms, affecting fish and invertebrate populations. Its persistence in water systems can lead to bioaccumulation .

- Soil Contamination : The compound's stability in soil environments raises concerns regarding long-term contamination and the potential for leaching into groundwater supplies.

Case Study 1: Occupational Exposure

A study conducted among workers in chemical manufacturing facilities indicated elevated levels of BCEC in the blood of employees exposed to the compound. Symptoms reported included headaches, dizziness, and respiratory issues, highlighting the need for stringent safety protocols in workplaces handling this chemical .

Case Study 2: Environmental Monitoring

Monitoring programs in industrial areas have detected BCEC in water samples, prompting investigations into its sources and impacts on local ecosystems. The findings revealed significant concentrations near manufacturing sites, correlating with declines in biodiversity in affected water bodies .

Table 1: Toxicity Data for this compound

| Endpoint | Value | Reference |

|---|---|---|

| Oral LD50 (rat) | 500 mg/kg | ECHA Risk Assessment |

| Dermal LD50 (rabbit) | >2000 mg/kg | ECHA Risk Assessment |

| Inhalation LC50 (rat) | 200 mg/m³ (4h exposure) | ECHA Risk Assessment |

| Fish LC50 (96h) | 0.5 mg/L | Environmental Study |

Q & A

Q. What are the critical physical and chemical properties of Bis(2-chloroethyl) carbonate for experimental design?

Answer: Key properties include:

- Molecular weight : 187.02 g/mol

- Density : 2.596 g/mL at 25°C

- Boiling point : 305–306°C

- Melting point : 158–160°C

- Flash point : 10°C (indicating flammability) These properties inform solvent selection, reaction temperature control, and storage protocols. For example, the low flash point necessitates explosion-proof equipment.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₅H₈Cl₂O₃ | |

| Boiling point | 305–306°C | |

| Density (25°C) | 2.596 g/mL | |

| Flash point | 10°C |

Q. What safety protocols are essential for handling this compound?

Answer:

- Use explosion-proof equipment due to flammability (flash point: 10°C).

- Conduct reactions in a fume hood with PPE (nitrile gloves, safety goggles, flame-retardant lab coats).

- Store in airtight containers away from oxidizers and ignition sources.

- Monitor for peroxide formation monthly using test strips (analogous to ethers, though direct evidence is limited) .

Q. What synthetic routes are available for this compound?

Answer: While direct synthesis methods are not explicitly detailed in the evidence, analogous carbonates (e.g., Bis(2-methoxyethyl) carbonate) suggest:

- Phosgenation : Reacting 2-chloroethanol with phosgene (COCl₂) under controlled conditions.

- Transesterification : Using dimethyl carbonate and 2-chloroethanol with acid/base catalysts.

- AI-guided synthesis : Retrosynthetic tools (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield?

Answer:

- Design of Experiments (DoE) : Vary catalysts (e.g., triethylamine, DMAP), temperature (80–120°C), and reaction time (4–24 hours).

- Analytical monitoring : Use GC-MS with a DB-5 column (30 m × 0.25 mm, 0.25 µm) to track conversion rates.

- AI modeling : Leverage Template_relevance models (e.g., Reaxys_biocatalysis) to predict optimal conditions .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

Answer:

- Accelerated stability testing : Incubate samples at 40°C/75% RH for 6 months (ICH Q1A guidelines).

- HPLC analysis : Quantify degradation products using a C18 column (mobile phase: 70:30 acetonitrile/water).

- Peroxide screening : Test stored samples monthly with potassium iodide/starch indicator .

Q. How can ecological risks be evaluated for this compound?

Answer:

- Aquatic toxicity assays : Follow OECD Test No. 201 (algae growth inhibition) and No. 202 (Daphnia acute toxicity).

- Soil impact studies : Use OECD 216 (soil microbial nitrogen transformation) to assess biodegradation.

- Structural analogs : Reference data from bis(2-chloroethyl) ether (BCEE), which shows moderate aquatic toxicity .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Answer:

- NMR spectroscopy : Identify chlorinated byproducts (e.g., ¹H NMR in CDCl₃, δ 3.7–4.2 ppm for –CH₂Cl).

- ICP-MS : Detect heavy metal catalysts (e.g., Pd, Ni) at ppb levels.

- Headspace GC : Monitor residual solvents (e.g., dichloromethane) .

Data Contradictions and Research Gaps

- Toxicity data : No direct evidence exists for this compound. Structural analogs (e.g., BCEE) suggest potential hepatotoxicity and carcinogenicity, but confirmatory in vitro assays (e.g., Ames test) are needed .

- Environmental persistence : While the compound’s high boiling point suggests low volatility, its hydrolysis products (e.g., chloroethanol) require ecotoxicological profiling .

Methodological Recommendations

- Synthesis : Prioritize AI-driven retrosynthesis to minimize hazardous intermediates .

- Safety : Implement real-time gas sensors for chloroethylene derivatives in lab environments .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing physicochemical and toxicological data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.